molecular formula C10H9IN2O2 B587767 Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate CAS No. 147503-88-6

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate

Cat. No.: B587767
CAS No.: 147503-88-6
M. Wt: 316.098
InChI Key: VXSNXVLHVWJQNF-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-C]pyridine core substituted with an iodine atom at position 3 and an ethyl carboxylate ester at position 3. Iodo-substituted pyrrolopyridines are valuable intermediates in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions for drug discovery .

Properties

IUPAC Name

ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSNXVLHVWJQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridine Derivatives

Cyclocondensation reactions between substituted pyridines and propargylamines or alkynes under palladium catalysis offer a direct route to the pyrrolopyridine core. For example, heating 3-aminopyridine derivatives with ethyl propiolate in dimethylformamide (DMF) at 80–100°C generates the unsubstituted pyrrolo[2,3-c]pyridine skeleton in 65–72% yield. The reaction proceeds via a Sonogashira coupling mechanism, with copper(I) iodide and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) as co-catalysts.

Multicomponent Reactions (MCRs)

MCRs employing phenylhydrazine, aldehydes, and malononitrile in ethanol, catalyzed by sulfonic acid-functionalized activated carbon (AC-SO₃H), achieve gram-scale synthesis of substituted pyrrolopyridines. This method operates at room temperature (25°C) with short reaction times (30–45 minutes), yielding 80% of the desired product. The table below compares these core-forming methods:

MethodCatalysts/SolventsTemperatureYieldScale
CyclocondensationPdCl₂(PPh₃)₂, CuI, DMF80–100°C65–72%Lab-scale
Multicomponent ReactionAC-SO₃H, EtOH25°C80%Gram-scale

Iodination Strategies for 3-Position Functionalization

Introducing iodine at the 3-position of the pyrrolopyridine ring requires electrophilic substitution or transition-metal-mediated processes.

Direct Electrophilic Iodination

Treatment of the pyrrolo[2,3-c]pyridine core with iodine monochloride (ICl) in dichloromethane at 0–5°C selectively iodinates the pyrrole ring’s 3-position. This method achieves 60–68% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis. Alternative iodinating agents like N-iodosuccinimide (NIS) in acetone at 25°C improve regioselectivity, yielding 70–75% product with minimal byproducts.

Palladium-Catalyzed C–H Activation

Palladium(II) acetate (Pd(OAc)₂) catalyzes directed C–H iodination using iodine as the iodinating source. In a representative procedure, the pyrrolopyridine derivative reacts with iodine (1.2 equiv) and Pd(OAc)₂ (5 mol%) in acetonitrile at 60°C for 12 hours, affording 78% yield. This method benefits from atom economy but requires anhydrous conditions.

Esterification at the 5-Position

Esterification introduces the ethyl carboxylate group via acid-catalyzed Fischer esterification or nucleophilic acyl substitution.

Fischer Esterification

Heating 5-carboxylic acid derivatives with excess ethanol and sulfuric acid (H₂SO₄) at reflux (78°C) for 6–8 hours achieves 85–90% conversion. This method is cost-effective but incompatible with acid-sensitive functional groups.

Acyl Chloride Intermediate

Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride, SOCl₂) followed by reaction with ethanol at 0°C provides the ester in 92–95% yield. This two-step process minimizes side reactions and is preferred for high-purity applications.

Integrated Synthesis Protocols

Sequential Iodination-Esterification

A sequential approach first iodinates the pyrrolopyridine core, followed by esterification. For example:

  • Iodination : React pyrrolo[2,3-c]pyridine with NIS in acetone (25°C, 4 hours, 75% yield).

  • Esterification : Treat the iodinated intermediate with ethanol and SOCl₂ (0°C, 2 hours, 90% yield).
    Total isolated yield: 67.5%.

One-Pot Tandem Reaction

Combining iodination and esterification in a single pot reduces purification steps. Using iodine (1.1 equiv), Pd(OAc)₂ (3 mol%), and ethyl chloroformate (ClCO₂Et) in dimethylacetamide (DMAc) at 50°C for 8 hours delivers the target compound in 58% yield. While less efficient, this method streamlines production for industrial applications.

Industrial-Scale Optimization

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and mixing efficiency. A pilot-scale setup using a tubular reactor (residence time: 30 minutes) for iodination achieves 82% yield at 50°C, compared to 75% in batch mode.

Solvent Recycling

Reclaiming acetone and ethanol via fractional distillation reduces waste. Industrial plants report 95% solvent recovery rates, lowering production costs by 18–22%.

Purification and Characterization

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) yields >99% pure product as white crystals. Optimal conditions involve slow cooling from 60°C to 4°C over 6 hours.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves iodinated byproducts, achieving 97–98% purity. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>99.5%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key derivatives of pyrrolo-pyridine and pyrazolo-pyridine carboxylates, emphasizing substituent effects:

Compound Name Core Structure Substituents Key Properties/Applications Reference ID
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate Pyrrolo[2,3-C]pyridine 3-I, 5-COOEt Potential kinase inhibitor intermediate
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine 4-Cl, 5-COOEt Intermediate for JAK inhibitors
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine 5-Br, 6-Et, 3-OH, 2-COOEt Not specified; halogenated derivatives often used in cross-coupling
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 6-NH2, 3-Me, 5-COOEt Antiviral agent candidate
Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-CN, 2-COOEt Building block for bioactive molecules

Key Observations:

  • Halogen Substituents (I, Cl, Br): Iodo and bromo derivatives (e.g., ) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex drug candidates. Chloro derivatives (e.g., ) are often used in nucleophilic substitutions for amine or alkoxy group introductions.
  • Positional Effects: Substitution at position 3 (pyrrolo[2,3-C]pyridine) vs. position 4 (pyrrolo[2,3-b]pyridine) alters electronic properties and binding affinities in biological targets. For example, ethyl 4-chloro derivatives are key intermediates in JAK inhibitors (e.g., ATI-1777 ).
  • Core Heterocycle Differences: Pyrazolo[3,4-b]pyridine derivatives (e.g., ) exhibit antiviral activity, whereas pyrrolo-pyridines are more commonly associated with kinase modulation .

Biological Activity

Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate (CAS No. 147503-88-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its anticancer properties and interactions with various biological targets.

This compound has the molecular formula C₁₀H₉IN₂O₂ and a molecular weight of approximately 316.10 g/mol. The compound features a pyrrolopyridine structure characterized by a fused pyrrole and pyridine ring system, with an iodine substituent at the 3-position of the pyrrole ring and an ethyl ester group at the 5-position. This unique structural configuration is believed to contribute to its distinctive chemical reactivity and biological properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Iodination of Pyrrole Derivatives : Iodine is introduced at the 3-position of pyrrole derivatives through electrophilic substitution reactions.
  • Formation of the Carboxylate : The carboxylic acid group is introduced via esterification processes using ethyl alcohol.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥97%) .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic activity against various cancer cell lines. This compound has been investigated for its potential in targeting key signaling pathways involved in cancer progression.

  • Cytotoxicity : In vitro assays have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against human cancer cell lines such as HeLa and HCT116. These studies suggest that this compound may possess similar cytotoxic effects .
  • Mechanisms of Action : The compound's mechanism may involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For instance, inhibition of the HGF/MET signaling pathway has been identified as a promising therapeutic target for various cancers .

Interaction Studies

Interaction studies have focused on assessing how this compound binds to biological targets. Notably:

  • Kinase Inhibition : Preliminary data suggest that this compound may act as an inhibitor for certain kinases implicated in tumor growth and metastasis.
  • Selectivity Profiles : Structure–activity relationship (SAR) studies are ongoing to optimize selectivity and potency against specific cancer types .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameMolecular FormulaKey Features
Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylateC₁₀H₈FIN₂O₂Fluorine substitution enhances reactivity
Ethyl 1H-pyrrolo[2,3-C]pyridine-5-carboxylateC₁₀H₉N₂O₂Lacks halogen; simpler structure
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridineC₉H₈BrN₂O₂Different halogen; altered biological activity

This table illustrates how variations in halogen substitution can influence the biological activity and reactivity profiles of these compounds.

Case Studies

A recent case study detailed the synthesis and evaluation of several pyrrolopyridine derivatives, including this compound. The study highlighted:

  • In vitro Testing : The compound demonstrated significant inhibition of cell proliferation in multiple cancer cell lines.
  • Potential Clinical Applications : It was suggested that further development could lead to new anticancer therapies targeting specific molecular pathways involved in tumorigenesis .

Q & A

Q. How is this scaffold utilized in kinase inhibitor design?

  • Answer :
  • The pyrrolo-pyridine core mimics ATP-binding motifs in kinases. Substituents at C3 (e.g., aryl groups) enhance hydrophobic interactions with kinase pockets .
  • Case study : 3,5-Disubstituted analogs show nanomolar inhibition of DYRK1A, a target for neurodegenerative diseases .

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